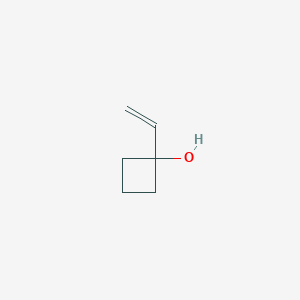

1-Ethenylcyclobutan-1-ol

Description

1-Ethenylcyclobutan-1-ol (C₆H₈O) is a cyclobutanol derivative featuring an ethenyl (vinyl) substituent at the 1-position of the cyclobutane ring. This compound combines the inherent ring strain of cyclobutane with the electronic properties of the ethenyl group, making it a unique candidate for studying reactivity, stability, and applications in organic synthesis.

Properties

IUPAC Name |

1-ethenylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-6(7)4-3-5-6/h2,7H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENZDZJSFGHDNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenylcyclobutan-1-ol can be synthesized through several methods. One common approach involves the cycloaddition reaction of ethenyl derivatives with cyclobutanone, followed by reduction to form the desired alcohol. Another method includes the ring-opening of oxaspiropentanes under specific conditions to yield the cyclobutanol derivative .

Industrial Production Methods: Industrial production of 1-ethenylcyclobutan-1-ol typically involves the use of catalytic processes to ensure high yield and purity. These processes often employ metal catalysts such as palladium or nickel to facilitate the cycloaddition and reduction steps .

Chemical Reactions Analysis

Types of Reactions: 1-Ethenylcyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ethenyl group can be reduced to form a saturated cyclobutane derivative.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.

Major Products Formed:

Oxidation: Cyclobutanone or cyclobutanal.

Reduction: 1-Ethylcyclobutan-1-ol.

Substitution: Cyclobutyl halides.

Scientific Research Applications

1-Ethenylcyclobutan-1-ol has several applications in scientific research:

Biology: The compound is studied for its potential biological activity and interactions with various enzymes and receptors.

Industry: It is used in the production of polymers and other materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-ethenylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethenyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

1-Ethynylcyclobutan-1-ol

Structural and Chemical Differences

- Substituent : The ethynyl group (C≡CH) introduces sp-hybridized carbon, compared to the sp²-hybridized ethenyl group (CH₂=CH) .

- Molecular Formula : Both share the formula C₆H₈O, but the triple bond in the ethynyl derivative results in distinct electronic and steric properties.

- Synthesis: 1-Ethynylcyclobutan-1-ol is synthesized via Grignard addition of ethynylmagnesium bromide to cyclobutanone (70% yield) . Similar methods may apply to the ethenyl analog, though reaction conditions might differ due to alkene sensitivity.

- Reactivity : The ethynyl group is more reactive in click chemistry and cycloadditions, whereas the ethenyl group may participate in Diels-Alder or polymerization reactions.

Physical Properties

1-Phenylcyclobutan-1-ol

Structural and Functional Contrast

- Substituent : Aromatic phenyl group (C₆H₅) vs. aliphatic ethenyl group.

- Applications : 1-Phenylcyclobutan-1-ol is used in electrochemical chlorination studies, where the phenyl ring stabilizes intermediates via resonance . The ethenyl analog may exhibit different redox behavior due to conjugation with the cyclobutane ring.

- Reactivity : The phenyl group enhances electrophilic substitution tolerance, while the ethenyl group may favor addition reactions.

1-(1-Aminobutan-2-yl)cyclopentan-1-ol

Key Differences

- Ring Size : Cyclopentane (5-membered) vs. cyclobutane (4-membered), reducing ring strain in the former .

- Functional Groups: Amino and hydroxyl groups enable hydrogen bonding and basicity, unlike the non-polar ethenyl group.

- Applications: Used in pharmaceuticals and material science for its bifunctional reactivity. Ethenylcyclobutan-1-ol may instead serve as a monomer or crosslinking agent.

Physical Properties

| Property | 1-(1-Aminobutan-2-yl)cyclopentan-1-ol | 1-Ethenylcyclobutan-1-ol |

|---|---|---|

| Molecular Formula | C₉H₁₉NO | C₆H₈O |

| Molecular Weight | 157.25 g/mol | ~96.13 g/mol |

| Solubility | Likely polar due to -NH₂ and -OH | Less polar (alkene-dominated) |

1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol

Functional Group Comparison

- Substituent: Aminomethyl (-CH₂NH₂) vs. ethenyl. The amino group introduces nucleophilicity and hydrogen-bonding capacity.

- Applications: Potential in drug design (e.g., peptidomimetics), whereas the ethenyl derivative may prioritize polymer chemistry.

- Stability: Amino groups may require protection during synthesis, whereas ethenyl groups are more stable under acidic/basic conditions.

Research Implications and Gaps

- Stability : Cyclobutane ring strain may accelerate decomposition; comparative stability studies are warranted.

- Applications: Ethenyl derivatives could explore roles in polymer science or catalysis, contrasting with amino/pharmaceutical-focused analogs.

Biological Activity

1-Ethenylcyclobutan-1-ol is a cyclobutane derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current state of research.

Chemical Structure and Synthesis

1-Ethenylcyclobutan-1-ol (CAS Number: 17202-79-8) is characterized by a cyclobutane ring with an ethenyl group and a hydroxyl group attached. The synthesis of this compound typically involves various organic reactions, including cyclization and functionalization techniques.

Common Synthetic Routes:

- Cyclization Reactions: Utilizing precursors like cyclobutanones or other cyclic compounds.

- Functionalization: Involving reactions such as hydroboration-oxidation or Grignard reactions to introduce the hydroxyl group.

Biological Activity

The biological activity of 1-Ethenylcyclobutan-1-ol has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that 1-Ethenylcyclobutan-1-ol exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting it could be developed as a natural preservative or therapeutic agent in treating infections.

Anticancer Properties

In vitro studies have shown that 1-Ethenylcyclobutan-1-ol possesses cytotoxic effects on cancer cell lines. The compound appears to induce apoptosis in these cells, making it a candidate for further exploration in cancer therapy.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of 1-Ethenylcyclobutan-1-ol against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an effective antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Cells

In another study, the compound was evaluated for its cytotoxic effects on human breast cancer cell lines (MCF-7). The findings revealed an IC50 value of 25 µM, indicating significant cell death at this concentration. This suggests that 1-Ethenylcyclobutan-1-ol may interfere with cellular processes essential for cancer cell survival .

The mechanism by which 1-Ethenylcyclobutan-1-ol exerts its biological effects is still under investigation. Preliminary hypotheses suggest that it may act by:

- Disrupting Cell Membranes: Leading to increased permeability and eventual cell lysis in microbial cells.

- Inducing Apoptosis: In cancer cells, potentially through pathways involving caspases and mitochondrial dysfunction.

Comparative Analysis

The biological activity of 1-Ethenylcyclobutan-1-ol can be compared with other cyclobutane derivatives to highlight its unique properties.

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Notes |

|---|---|---|---|

| 1-Ethenylcyclobutan-1-ol | Moderate | 25 µM | Effective against S. aureus |

| 1-Ethenylcyclopentan-1-ol | Low | >50 µM | Less effective than cyclobutane |

| Cyclobutyl alcohol | Moderate | 30 µM | Similar structure but different activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.